molecular formula C22H25BrNP B044340 (2-(Dimethylamino)ethyl)triphenylphosphonium bromide CAS No. 21331-80-6

(2-(Dimethylamino)ethyl)triphenylphosphonium bromide

Cat. No.: B044340
CAS No.: 21331-80-6
M. Wt: 414.3 g/mol
InChI Key: YIIHEMGEQQWSMA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Dimethylamino)ethyl)triphenylphosphonium bromide is a useful research compound. Its molecular formula is C22H25BrNP and its molecular weight is 414.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Formation of Oximes and Phosphorus-substituted Quinoxalines : A study by Khachikyan et al. (2017) in the "Russian Journal of General Chemistry" highlighted its use in the formation of oximes and phosphorus-substituted quinoxalines (Khachikyan et al., 2017).

  • Synthesis of Retinoic Acid and 13-cis-Retinoic Acid : Aig et al. (1987) explored its role in studying the synthesis of retinoic acid and 13-cis-retinoic acid, as detailed in "Synthetic Communications" (Aig et al., 1987).

  • Formation of Triphenylphosphine-halomethylenes and -dihalomethylenes : Seyferth et al. (1966) in the "Journal of Organometallic Chemistry" described its use in forming triphenylphosphine-halomethylenes and -dihalomethylenes (Seyferth et al., 1966).

  • Preparation of 9-Z-11-methylretinal and its Isomers : Dawadi et al. (2011) in "Tetrahedron Letters" discussed its potential in the efficient preparation of 9-Z-11-methylretinal and its isomers (Dawadi et al., 2011).

  • Organic Synthesis and Electrochemistry : Takekuma et al. (2010) in "Tetrahedron" noted its application in organic synthesis and electrochemistry related to the (2E,4E)-4-(4-(dimethylamino)phenyl)-1-(3-guaiazulenyl)-1,3-butadiene derivative 6E (Takekuma et al., 2010).

  • Production of Vinylogous Guanidinium Bromides, Tetraphenylborates, and Phosphorylated 1,1-diamino-butadienes : Kantlehner et al. (2022) in "Zeitschrift für Naturforschung B" described its use in chemical reactions to produce these compounds (Kantlehner et al., 2022).

  • Photoredox-Catalyzed Bromodifluoromethylation of Alkenes : Lin et al. (2016) in "Organic letters" identified its role as a precursor in bromodifluoromethylation of alkenes under visible-light photoredox conditions (Lin et al., 2016).

  • Synthesis of Vinyl Dithiocarbamates via Phosphonium Ylides : Huang and Wu (1996) in "Synthetic Communications" highlighted its application in producing vinyl dithiocarbamates in high yields through Wittig reaction with aldehydes (Huang & Wu, 1996).

Future Directions

For more detailed information, you can refer to the MSDS provided by Combi-Blocks, Inc. and explore relevant peer-reviewed papers . If you have any specific questions or need further clarification, feel free to ask!

Properties

IUPAC Name

2-(dimethylamino)ethyl-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NP.BrH/c1-23(2)18-19-24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17H,18-19H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIHEMGEQQWSMA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrNP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30943890
Record name [2-(Dimethylamino)ethyl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30943890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21331-80-6
Record name Phosphonium, [2-(dimethylamino)ethyl]triphenyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21331-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-(Dimethylamino)ethyl)triphenylphosphonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021331806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [2-(Dimethylamino)ethyl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30943890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(dimethylamino)ethyl]triphenylphosphonium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.290
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-(Dimethylamino)ethyl)triphenylphosphonium bromide
Reactant of Route 2
Reactant of Route 2
(2-(Dimethylamino)ethyl)triphenylphosphonium bromide
Reactant of Route 3
Reactant of Route 3
(2-(Dimethylamino)ethyl)triphenylphosphonium bromide
Reactant of Route 4
Reactant of Route 4
(2-(Dimethylamino)ethyl)triphenylphosphonium bromide
Reactant of Route 5
Reactant of Route 5
(2-(Dimethylamino)ethyl)triphenylphosphonium bromide
Reactant of Route 6
Reactant of Route 6
(2-(Dimethylamino)ethyl)triphenylphosphonium bromide
Customer
Q & A

Q1: What is the primary application of (2-(Dimethylamino)ethyl)triphenylphosphonium bromide in organic synthesis?

A1: this compound serves as a precursor to dimethylaminoethylidenetriphenylphosphorane. This phosphorane is a valuable reagent in organic synthesis, specifically in Wittig reactions. It reacts with aldehydes and ketones, ultimately yielding allylic amines []. This reaction pathway highlights the compound's role in constructing molecules with specific functional groups, crucial for various chemical applications.

Q2: How does the incorporation of this compound influence the properties of poly(methyl methacrylate) (PMMA)?

A2: Research indicates that using this compound as an intercalating agent during the synthesis of PMMA-clay nanocomposites leads to improved thermal properties []. Specifically, these nanocomposites demonstrate higher thermal degradation temperatures and glass-transition temperatures compared to pure PMMA. This enhancement suggests that the compound promotes stronger interactions between the polymer matrix and the clay, resulting in a more thermally stable material.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.